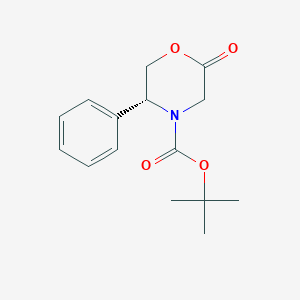

(5R)-N-(terc-butoxicarbonil)-3,4,5,6-tetrahidro-5-fenil-4(H)-1,4-oxazin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is a synthetic organic compound that belongs to the class of oxazinones. This compound is characterized by its unique structure, which includes a tetrahydro-1,4-oxazine ring fused with a phenyl group and a tert-butoxycarbonyl protecting group. The presence of the tert-butoxycarbonyl group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Aplicaciones Científicas De Investigación

(5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one has several applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one typically involves the following steps:

Formation of the Oxazinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazinone ring. This reaction is often catalyzed by acids or bases under controlled temperature conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the oxazinone ring, converting it into a more saturated heterocyclic structure.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Acidic reagents like trifluoroacetic acid (TFA) are employed to remove the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions include phenolic derivatives, reduced heterocycles, and various substituted amines, depending on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed to expose the active amine, which can then interact with biological targets. The oxazinone ring structure allows for specific binding interactions, influencing the activity of the target molecules and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one

- (5S)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one

- (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-methyl-4(H)-1,4-oxazin-2-one

Uniqueness

The unique aspect of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one lies in its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications.

Actividad Biológica

(5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is a synthetic organic compound belonging to the oxazinone class. Its unique structure, characterized by a tetrahydro-1,4-oxazine ring fused with a phenyl group and a tert-butoxycarbonyl protecting group, makes it an important intermediate in organic synthesis and pharmaceutical development. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate |

| Molecular Formula | C₁₅H₁₉N₁O₄ |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 119878-90-9 |

The biological activity of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be selectively removed to expose the active amine, facilitating interactions with biological targets. The oxazinone ring structure allows for specific binding interactions that can influence various biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have shown that derivatives of oxazinones exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes. In vitro assays demonstrated that certain analogs of oxazinones possess selective COX-2 inhibitory potential with IC₅₀ values ranging from 0.31 to 1.40 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one have been highlighted in various studies. For example, compounds derived from this structure showed promising results in reducing paw edema in carrageenan-induced rat models . The percentage rise in paw volume was significantly lower in treated groups compared to controls.

Case Studies

- COX Inhibition Study : A series of oxazinone derivatives were synthesized and evaluated for their COX inhibitory potential. Compounds demonstrated selectivity for COX-2 over COX-1 with significant anti-inflammatory activity observed in vivo .

- Molecular Docking Studies : Molecular docking analyses indicated that oxazinone derivatives bind effectively to the active site of COX enzymes, supporting experimental findings of enzyme inhibition .

Applications in Drug Development

(5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one serves as a valuable intermediate in the synthesis of various pharmaceuticals targeting inflammatory diseases and possibly neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for further development into therapeutic agents.

Propiedades

IUPAC Name |

tert-butyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZACTLXFENUALF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC[C@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.